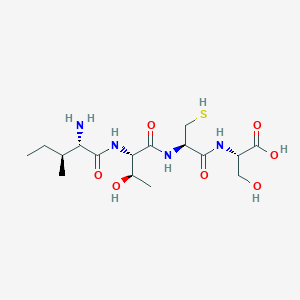

L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-异亮氨酰-L-苏氨酰-L-半胱氨酰-L-丝氨酸是一种由四个氨基酸组成的肽: 异亮氨酸、苏氨酸、半胱氨酸和丝氨酸

准备方法

合成路线及反应条件: L-异亮氨酰-L-苏氨酰-L-半胱氨酰-L-丝氨酸的合成通常采用固相肽合成 (SPPS)。这种方法允许将氨基酸按顺序添加到锚定在固体树脂上的生长肽链上。该过程包括:

氨基酸活化: 每种氨基酸在羟基苯并三唑 (HOBt) 或类似偶联剂的存在下,使用二环己基碳二亚胺 (DCC) 或 N,N’-二异丙基碳二亚胺 (DIC) 等试剂活化。

偶联: 活化的氨基酸偶联到树脂结合的肽链。

脱保护: 去除氨基酸上的临时保护基团,以允许进行下一个偶联步骤。

裂解: 使用三氟乙酸 (TFA) 等强酸将完成的肽从树脂上裂解下来。

工业生产方法: 像 L-异亮氨酰-L-苏氨酰-L-半胱氨酰-L-丝氨酸这样的肽的工业生产通常采用自动肽合成仪,这些合成仪简化了 SPPS 过程。这些机器可以处理多个合成循环,确保最终产品的产率和纯度高。

化学反应分析

反应类型: L-异亮氨酰-L-苏氨酰-L-半胱氨酰-L-丝氨酸可以进行各种化学反应,包括:

氧化: 半胱氨酸残基可以通过氧化形成二硫键,这对肽的稳定性和功能至关重要。

还原: 可以使用二硫苏糖醇 (DTT) 或 β-巯基乙醇等还原剂将二硫键还原回游离巯基。

取代: 丝氨酸和苏氨酸残基由于其羟基而可以参与亲核取代反应。

常用试剂和条件:

氧化: 过氧化氢 (H2O2) 或碘 (I2) 在温和条件下。

还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇在水溶液中。

取代: 在碱存在下,卤代烷或磺酸盐。

主要产物:

氧化: 形成二硫键连接的肽。

还原: 游离巯基的再生。

取代: 修饰的肽,在丝氨酸或苏氨酸残基上连接有烷基或磺酸盐基团。

科学研究应用

L-异亮氨酰-L-苏氨酰-L-半胱氨酰-L-丝氨酸在科学研究中有多种应用:

化学: 用作研究肽合成和修饰技术的模型肽。

生物学: 研究其在蛋白质-蛋白质相互作用和酶-底物特异性中的作用。

医学: 由于其能够通过二硫键形成稳定结构,因此具有潜在的治疗应用。

工业: 用于开发基于肽的材料和涂层。

作用机制

L-异亮氨酰-L-苏氨酰-L-半胱氨酰-L-丝氨酸的作用机制与其通过氢键和二硫键形成稳定的二级结构(如α-螺旋和β-折叠)的能力有关。这些结构对其与分子靶标(包括酶和受体)的相互作用至关重要。半胱氨酸残基在形成二硫键方面起着重要作用,这些二硫键稳定肽的构象并增强其生物活性。

类似化合物:

- L-苏氨酰-L-半胱氨酰-L-异亮氨酰-L-脯氨酰-L-丝氨酰-L-异亮氨酰-L-丝氨酸

- L-苏氨酰-L-苯丙氨酰-L-异亮氨酰-L-α-天冬氨酰-L-缬氨酰-L-α-天冬氨酰-L-半胱氨酰-L-苏氨酰-L-缬氨酰-L-丝氨酰-L-赖氨酰-L-α-谷氨酰-L-半胱氨酰-L-色氨酰-L-丙氨酰-L-脯氨酰-L-半胱氨酰-L-赖氨酰-L-丙氨酰-L-丙氨酰-L-苯丙氨酰-甘氨酰-L-缬氨酰-L-α-天冬氨酰-L-精氨酰-甘氨酰-L-赖氨酰-L-半胱氨酰-L-蛋氨酰-甘氨酰-L-赖氨酰-L-赖氨酰-L-半胱氨酰-L-赖氨酰-L-半胱氨酰-L-酪氨酰-L-缬氨酸 (Slotoxin)

独特性: L-异亮氨酰-L-苏氨酰-L-半胱氨酰-L-丝氨酸的独特性在于其氨基酸的特定序列,赋予其独特的结构和功能特性。半胱氨酸的存在允许形成二硫键,增强肽的稳定性和生物活性。此外,疏水性 (异亮氨酸) 和极性 (苏氨酸、丝氨酸) 残基的组合使其在各种应用中具有通用性。

相似化合物的比较

- L-Threonyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-seryl-L-isoleucyl-L-serine

- **L-Threonyl-L-phenylalanyl-L-isoleucyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-alanyl-L-prolyl-L-cysteinyl-L-lysyl-L-alanyl-L-alanyl-L-phenylalanyl-glycyl-L-valyl-L-alpha-aspartyl-L-arginyl-glycyl-L-lysyl-L-cysteinyl-L-methionyl-glycyl-L-lysyl-L-lysyl-L-cysteinyl-L-lysyl-L-cysteinyl-L-tyrosyl-L-valine (Slotoxin)

Uniqueness: L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, enhancing the stability and biological activity of the peptide. Additionally, the combination of hydrophobic (isoleucine) and polar (threonine, serine) residues contributes to its versatility in various applications.

属性

CAS 编号 |

798540-57-5 |

|---|---|

分子式 |

C16H30N4O7S |

分子量 |

422.5 g/mol |

IUPAC 名称 |

(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C16H30N4O7S/c1-4-7(2)11(17)14(24)20-12(8(3)22)15(25)19-10(6-28)13(23)18-9(5-21)16(26)27/h7-12,21-22,28H,4-6,17H2,1-3H3,(H,18,23)(H,19,25)(H,20,24)(H,26,27)/t7-,8+,9-,10-,11-,12-/m0/s1 |

InChI 键 |

IZOXXADXODJCFP-XFVKVHEMSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O)N |

规范 SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)

![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)

![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)

![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)

![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)

![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)

![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)

![[1-(3-chlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12524338.png)